REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].Cl[CH2:12][CH:13]=O.C1(C)C=CC=CC=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]2[N:6]([CH:12]=[CH:13][N:9]=2)[C:7]=1[CH3:8] |f:3.4|
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Name
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Quantity
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1.51 g
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Type
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reactant
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Smiles
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BrC=1C(=CC(=NC1C)N)C
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Name
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|
Quantity
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0.95 mL
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Type
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reactant
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Smiles
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ClCC=O
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Name
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Quantity
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12 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h, upon which time a dark solid residue
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Duration
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3 h
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Type
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CUSTOM
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Details
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Layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was further extracted with CH2Cl2 (20 ml×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined CH2Cl2 was dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel (CH2Cl2/CH3OH, 18:1)
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Name
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Type
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product
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Smiles
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BrC=1C(=CC=2N(C1C)C=CN2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |